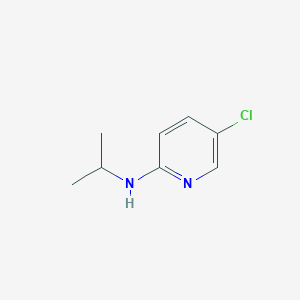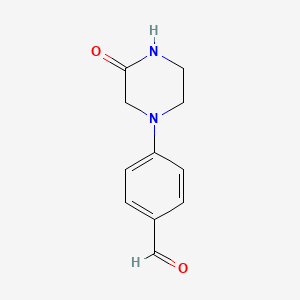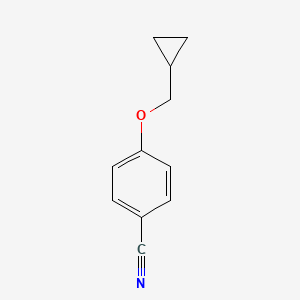
1-(3-chlorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol
Descripción general
Descripción
1-(3-chlorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol, also known as CPMIT, is a synthetic compound that has been studied for its potential use in medical and scientific research. CPMIT is a thiol-containing heterocyclic compound, which is composed of a phenyl ring and an imidazole ring. It has been studied for its potential to act as an antioxidant and for its ability to act as a ligand for certain proteins.
Aplicaciones Científicas De Investigación
Crystal Structure and Molecular Docking Studies
- Compounds closely related to 1-(3-chlorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol have been synthesized and analyzed for their crystal structures. These studies are crucial in understanding the inhibitory activity against specific proteins like glucosamine 6-phosphate (GlcN-6-P) synthase, which is a target for antimicrobial agents (Sharma et al., 2018).
Isomorphism in Imidazole Derivatives
- Research on imidazole derivatives, including those structurally similar to the subject compound, has shown isomorphism, a phenomenon where compounds have similar structures. This has implications in designing and understanding pharmaceuticals and materials (Skrzypiec et al., 2012).
Synthesis and Molecular Structure Analysis
- The synthesis and crystal structure determination of compounds similar to 1-(3-chlorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol have been a subject of study, providing insights into the molecular configurations and potential interactions in a crystalline state (Sharma et al., 2017).
Corrosion Inhibition Properties
- Studies have investigated the corrosion inhibition ability of related imidazole derivatives on metals like mild steel in acidic environments. Such research is significant in industrial applications, particularly in protecting metals from corrosive processes (Ammal et al., 2018).
Antifungal Evaluation and Intermolecular Interactions
- Analysis of the antifungal properties of imidazole compounds has been conducted, examining how substitutions on the imidazole ring affect antifungal activity. This research is pivotal in pharmaceutical development for new antifungal treatments (Macías et al., 2018).
Molecular Docking and Synthesis in Medicinal Chemistry
- In the field of medicinal chemistry, the synthesis and molecular docking of imidazole derivatives, including structures like 1-(3-chlorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol, are explored to understand their potential as inhibitors in drug development (Venet et al., 2003).
Antimicrobial Activity and Structural Characterization
- The structural characterization and antimicrobial activity of related compounds have been studied, revealing important aspects of their chemical behavior and potential therapeutic uses (Nural et al., 2018).
Electrochemical and Quantum Chemical Studies
- Imidazole derivatives have been assessed for their electrochemical properties and corrosion inhibition, using both experimental and computational methods. This research is crucial for applications in materials science and engineering (Ouakki et al., 2019).
Thermodynamic and Electrochemical Properties
- Research on the thermodynamic and electrochemical properties of imidazole-2-thiols, including those structurally similar to the compound , provides insights into their reactivity and potential applications in various chemical processes (Po et al., 1991).
Chemotherapy Against Tropical Diseases
- Studies on the application of imidazole derivatives in chemotherapy, particularly against tropical diseases, illustrate the potential medical significance of these compounds (Navarro et al., 2000).
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-4-(4-methylphenyl)-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2S/c1-11-5-7-12(8-6-11)15-10-18-16(20)19(15)14-4-2-3-13(17)9-14/h2-10H,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PILYNIMCUVNGQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CNC(=S)N2C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(4-Methoxyphenyl)sulfanyl]-3-pyridinylamine](/img/structure/B1416350.png)
![3-chloro-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline](/img/structure/B1416351.png)
![3-[(4-Methoxyphenyl)sulfanyl]propanenitrile](/img/structure/B1416354.png)



![2-[Methyl(1-methylpiperidin-4-yl)amino]benzaldehyde](/img/structure/B1416361.png)

![2-[Methyl(propan-2-yl)amino]benzoic acid](/img/structure/B1416363.png)




amine](/img/structure/B1416371.png)